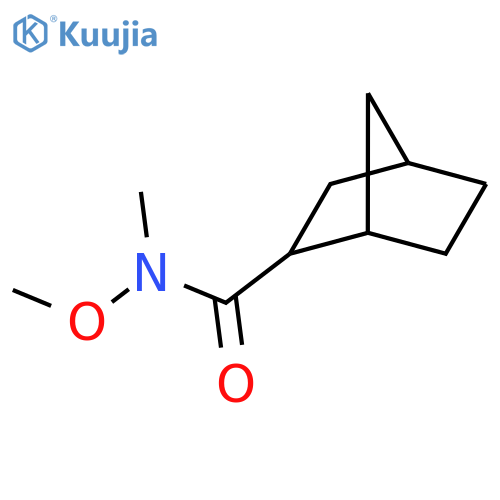

Cas no 138125-86-7 (rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid)

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(acetylamino)-, exo-

- rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid

- 138125-86-7

- rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid

- EN300-28272093

-

- インチ: InChI=1S/C10H15NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h7-8H,2-5H2,1H3,(H,11,12)(H,13,14)/t7-,8+,10+/m0/s1

- InChIKey: SMDIXGBIANLKKO-QXFUBDJGSA-N

- ほほえんだ: CC(=O)NC1(CC2CCC1C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 183.12601

- どういたいしつりょう: 197.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 29.54

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28272093-0.25g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 0.25g |

$1183.0 | 2025-03-19 | |

| Enamine | EN300-28272093-2.5g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 2.5g |

$2520.0 | 2025-03-19 | |

| Enamine | EN300-28272093-0.05g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 0.05g |

$1080.0 | 2025-03-19 | |

| Enamine | EN300-28272093-0.1g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 0.1g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-28272093-10.0g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 10.0g |

$5528.0 | 2025-03-19 | |

| Enamine | EN300-28272093-1.0g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 1.0g |

$1286.0 | 2025-03-19 | |

| Enamine | EN300-28272093-5g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 5g |

$3728.0 | 2023-09-09 | ||

| Enamine | EN300-28272093-1g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 1g |

$1286.0 | 2023-09-09 | ||

| Enamine | EN300-28272093-5.0g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 5.0g |

$3728.0 | 2025-03-19 | |

| Enamine | EN300-28272093-0.5g |

rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |

138125-86-7 | 95.0% | 0.5g |

$1234.0 | 2025-03-19 |

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報

rac-(1R,2R,4S)-2-アセトアミドビシクロ[2.2.1]ヘプタン-2-カルボン酸(CAS No. 138125-86-7)の科学的特性と応用可能性

rac-(1R,2R,4S)-2-アセトアミドビシクロ[2.2.1]ヘプタン-2-カルボン酸は、複雑なビシクロ構造とカルボン酸基を有する有機化合物であり、医薬品中間体やキラル補助剤としての潜在的な応用が注目されています。CAS番号138125-86-7で特定される本化合物は、立体化学的に興味深い性質を示し、特に不斉合成の分野で研究価値が高いと評価されています。

近年の創薬研究や精密有機合成の進展に伴い、このような剛直な骨格構造を持つ化合物への関心が高まっています。特に神経科学分野や疼痛管理に関連する研究において、類似構造の化合物がリガンド設計の基盤として利用されるケースが増えており、本化合物の立体配座解析や分子認識特性に関する基礎データが求められています。

化学的性質としては、ビシクロ[2.2.1]ヘプタン骨格(ノルボルナン系構造)の特徴的な立体障害と、アセトアミド基およびカルボキシル基の双極子モーメントが、分子全体の溶解性や結晶化挙動に影響を与えます。実験データによれば、この化合物は極性溶媒に適度に溶解し、結晶多形を示す可能性が示唆されています。

合成経路に関しては、ノルボルネン誘導体を出発物質とした多段階合成が報告されています。鍵工程となる立体選択的反応の最適化や、ラセミ体分割手法の開発が現在も研究されており、フローケミストリーや酵素触媒を用いた効率的な製造プロセスの確立が期待されています。

分析技術の進歩により、本化合物の絶対配置決定にはX線結晶構造解析や円二色性(CD)分光法が有効です。また、NMR分光法を用いた立体化学的解析では、ビシクロ骨格の特徴的なカップリング定数が構造決定の重要な手がかりとなります。

安全性評価に関する現時点の知見では、標準的な実験室取扱い条件下で特別な危険性は報告されていませ���が、粉塵暴露を避けるため適切な防護具の使用が推奨されます。廃棄時には有機廃液処理の基準に従う必要があり、環境への影響を考慮したグリーンケミストリーの原則に基づく取り扱いが重要です。

市場動向として、この化合物を含む機能性ビシクロ化合物の需要は、バイオ医薬品開発の活性化に伴い堅調に推移しています。特に標的型治療薬の設計において、本化合物のような構造制約要素を持つ分子骨格の重要性が再認識されており、関連特許出願件数も増加傾向にあります。

将来展望としては、AI支援創薬プラットフォームにおける分子デザインツールとしての活用や、超分子化学分野でのホスト-ゲスト化学への応用など、多岐にわたる可能性が検討されています。さらに、持続可能な合成手法の開発を通じて、本化合物の産業スケール生産実現に向けた取り組みが進められています。

138125-86-7 (rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid) 関連製品

- 640768-72-5(N-methoxy-N-methylcyclobutanecarboxamide)

- 167303-65-3(N-methoxy-N-methylcyclopentanecarboxamide)

- 253429-08-2(N-methoxy-N-methylcycloheptanecarboxamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)